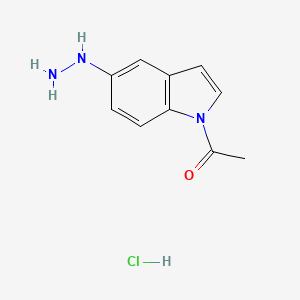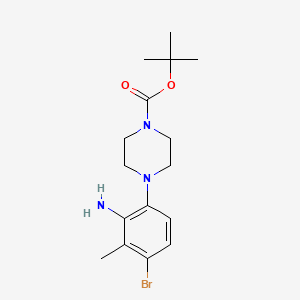
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate is an organic compound with the molecular formula C₁₂H₁₁F₃O₃. This compound is known for its unique structure, which includes a trifluorophenyl group, making it a valuable intermediate in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate typically involves the reaction of 2,4,6-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,6-trifluorophenyl)-3-oxo-butanoate. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 4-(2,4,6-trifluorophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 3-hydroxy-4-(2,4,6-trifluorophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes. The trifluorophenyl group enhances the compound’s binding affinity to active sites, influencing the enzyme’s activity. This interaction can inhibit or modify the enzyme’s function, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate is unique due to the position of the trifluorophenyl group, which significantly influences its chemical reactivity and biological activity. The 2,4,6-trifluorophenyl configuration provides distinct steric and electronic properties compared to other isomers, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C12H11F3O3 |
|---|---|
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-12(17)6-8(16)5-9-10(14)3-7(13)4-11(9)15/h3-4H,2,5-6H2,1H3 |
Clave InChI |
OIBMBQPUBDMQED-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)

![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)








![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

